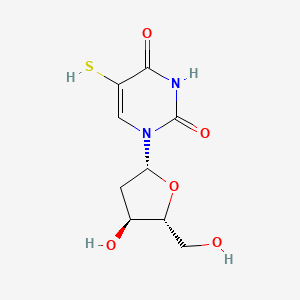

Uridine, 2'-deoxy-5-mercapto-

Beschreibung

Thematic Overview of Modified Nucleosides in Chemical Biology

Modified nucleosides are structural analogs of the canonical nucleosides (adenosine, guanosine (B1672433), cytidine (B196190), uridine (B1682114), and thymidine) that contain alterations to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone. mdpi.comresearchgate.netbldpharm.com These chemical modifications bestow novel physicochemical and biological properties upon the nucleosides, enabling their use as molecular probes, therapeutic agents, and building blocks for synthetic biology. frontiersin.orgnih.gov

In the realm of chemical biology, modified nucleosides are instrumental in elucidating complex biological processes. mdpi.com By replacing natural nucleosides with their modified counterparts, researchers can study aspects of DNA and RNA metabolism, protein-nucleic acid interactions, and the mechanisms of enzymes involved in nucleic acid synthesis and repair. frontiersin.orgnih.gov The introduction of specific functional groups, such as halogens, alkyl groups, or thiol groups, can alter hydrogen bonding patterns, steric interactions, and electronic properties, thereby providing insights into the structural and functional requirements of biological systems. nih.gov

Foundational Concepts of Thio-Substituted Pyrimidine (B1678525) Nucleosides

Thio-substituted pyrimidine nucleosides are a class of modified nucleosides where one or more oxygen atoms in the pyrimidine ring are replaced by a sulfur atom. chemrxiv.orgnih.gov This substitution significantly impacts the electronic structure and reactivity of the nucleobase. The presence of a sulfur atom, particularly at the C5 position of the uracil (B121893) ring as in 2'-deoxy-5-mercaptouridine, introduces a nucleophilic thiol group. ontosight.ai

The thiol group in 5-mercaptouracil (B84152) derivatives is ionizable, with a pKa value that allows it to exist as a thiolate anion under physiological conditions. This enhanced nucleophilicity makes it a reactive handle for various chemical modifications, including alkylation, arylation, and disulfide bond formation. This reactivity is a cornerstone of its utility in biochemical research, enabling the attachment of reporter groups, cross-linking agents, and other functionalities to nucleic acids. bldpharm.com Thiouracil derivatives, in general, have been explored for a wide range of therapeutic applications, including as anticancer and antiviral agents. researchgate.netekb.egpharmacophorejournal.com

The structural and electronic perturbations introduced by the thio-substitution can also influence the interactions of the nucleoside with enzymes. For instance, 2'-deoxy-5-mercaptouridine and its derivatives have been investigated as inhibitors of enzymes involved in nucleotide metabolism, such as thymidylate synthase and ribonucleotide reductase. nih.govnih.govcore.ac.uk

Below is a table summarizing the key properties of 2'-deoxy-5-mercaptouridine.

| Property | Value | Reference |

| Chemical Formula | C9H12N2O5S | nih.gov |

| Molecular Weight | 260.27 g/mol | nih.gov |

| Synonyms | 5-Mercapto-2'-deoxyuridine | ontosight.ai |

| Key Functional Group | 5-mercapto (-SH) group | ontosight.ai |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-3-5-4(13)1-7(16-5)11-2-6(17)8(14)10-9(11)15/h2,4-5,7,12-13,17H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTIUBZWEKOZRY-HBPOCXIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)S)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7085-54-3 | |

| Record name | 5-Mercapto-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-MERCAPTO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IM5ND7S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Deoxy 5 Mercaptouridine

Advanced Synthetic Approaches to 2'-deoxy-5-mercaptouridine

The generation of 2'-deoxy-5-mercaptouridine can be achieved through chemo-enzymatic pathways or stereocontrolled chemical syntheses from precursor molecules. Each approach presents distinct advantages and challenges, particularly concerning stereoselectivity and the use of protecting groups.

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the efficiency of enzymatic transformations with the precision of chemical reactions. nih.gov This approach is particularly valuable for the synthesis of nucleoside analogs. While specific chemo-enzymatic routes to 2'-deoxy-5-mercaptouridine are not extensively detailed in the provided search results, the general principles of this methodology are well-established. nih.govnih.govrsc.orgunimi.it Enzymes, such as nucleoside phosphorylases, can be employed for the glycosylation step, coupling the modified base with a deoxyribose sugar moiety. tandfonline.com This often provides high stereoselectivity, yielding the desired β-anomer. Subsequent chemical steps would then be used to introduce the mercapto group at the 5-position of the uracil (B121893) base. The integration of enzymatic and chemical steps can lead to more efficient and environmentally friendly synthetic processes. cardiff.ac.uk

Stereocontrolled Chemical Synthesis Routes from Precursor Compounds

Stereocontrolled chemical synthesis is a cornerstone for producing 2'-deoxy-5-mercaptouridine and its derivatives. rsc.org A common strategy involves the modification of a pre-existing nucleoside, such as uridine (B1682114) or 2'-deoxyuridine (B118206).

One established method involves the reaction of 2,2'-cyclo-3',5'-di-O-acetyluridine with thioacetic acid to yield 2'-deoxy-2'-acetylthio-3',5'-di-O-acetyluridine as a key intermediate. jst.go.jp This intermediate can then be further processed to introduce the 5-mercapto group. Another approach is the electrophilic substitution on the pyrimidine (B1678525) ring. For instance, treatment of a protected 2'-deoxyuridine with thiocyanogen (B1223195) chloride, generated in situ, can introduce a thiocyanato group at the 5-position, which can subsequently be reduced to the desired mercapto group. gla.ac.uk

The synthesis can also start from simpler precursors, such as protected D-ribose, which is first glycosylated with a modified uracil base or a precursor that can be later converted to 5-mercaptouracil (B84152). nih.gov The stereochemistry of the glycosidic bond is a critical aspect, and various methods, including the Vorbrüggen glycosylation, are employed to control the formation of the desired β-anomer. nih.gov

| Precursor Compound | Key Reagents | Intermediate/Product | Reference |

| 2,2'-cyclo-3',5'-di-O-acetyluridine | Thioacetic acid | 2'-deoxy-2'-acetylthio-3',5'-di-O-acetyluridine | jst.go.jp |

| Protected 2'-deoxyuridine | Potassium thiocyanate, Chlorine gas | 5-thiocyanato-2'-deoxyuridine derivative | gla.ac.uk |

| Protected D-ribose | Thymine (B56734) (under Vorbrüggen conditions) | Glycosylated thymine derivative | nih.gov |

Considerations in Protecting Group Chemistry during Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of 2'-deoxy-5-mercaptouridine. umich.edu The hydroxyl groups of the deoxyribose sugar and the mercapto group on the uracil base must be selectively protected and deprotected throughout the synthetic sequence.

Commonly used protecting groups for the 5'-hydroxyl group include the acid-labile dimethoxytrityl (DMT) group, which is standard in oligonucleotide synthesis. gla.ac.ukumich.edu The 3'-hydroxyl group is often protected with groups like acetyl or tert-butyldimethylsilyl (TBS). jst.go.jpacs.org The choice of protecting groups must be orthogonal, meaning they can be removed under different conditions without affecting each other. csic.es

For the mercapto group itself, protection is crucial to prevent its oxidation to a disulfide or its participation in unwanted side reactions. The S-acetyl group is one such protecting group that can be employed. csic.es The selection of these protecting groups is critical for achieving high yields and purity of the final product. ontosight.aitandfonline.comnih.govcore.ac.uk

Functionalization and Derivatization at the 5-Mercapto Position

The thiol group at the 5-position of 2'-deoxy-5-mercaptouridine is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogs with diverse properties.

S-Alkylation and S-Acylation Reactions for Diverse Analogs

The nucleophilic nature of the 5-mercapto group makes it amenable to S-alkylation and S-acylation reactions. gla.ac.uk S-alkylation with various alkyl halides can introduce a range of alkyl substituents, potentially altering the biological activity or physicochemical properties of the nucleoside. google.com Similarly, S-acylation with acyl chlorides or anhydrides can yield thioester derivatives. gla.ac.uk These reactions are typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. The resulting S-substituted analogs of 2'-deoxy-5-mercaptouridine are valuable for structure-activity relationship studies. electronicsandbooks.com

| Reaction Type | Reagent Class | Product Type |

| S-Alkylation | Alkyl halides | 5-Alkylthio-2'-deoxyuridine analogs |

| S-Acylation | Acyl chlorides, Anhydrides | 5-Acylthio-2'-deoxyuridine analogs |

Synthesis of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Incorporation

A key application of modified nucleosides is their incorporation into oligonucleotides to impart specific properties. To achieve this, 2'-deoxy-5-mercaptouridine must be converted into a phosphoramidite derivative. ontosight.aitandfonline.comnih.govcore.ac.ukgoogle.com This process typically involves several steps:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. nih.govnih.gov

5-Mercapto Group Protection: If not already protected, the 5-mercapto group is protected to prevent side reactions during phosphitylation.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the desired 3'-phosphoramidite. nih.govnih.govmdpi.comresearchgate.net

The resulting phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis to introduce 2'-deoxy-5-mercaptouridine at specific positions within a DNA or RNA strand. nih.govcsic.esnih.gov The high coupling yields, often exceeding 99%, demonstrate the efficiency of this method. nih.govnih.gov

| Step | Reagent/Protecting Group | Purpose |

| 1 | Dimethoxytrityl (DMT) chloride | Protection of the 5'-hydroxyl group. |

| 2 | e.g., S-acetyl group | Protection of the 5-mercapto group. |

| 3 | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduction of the phosphoramidite moiety at the 3'-hydroxyl position. |

Formation of Thiol-Protected Nucleotide Analogs

The inherent reactivity of the thiol group in 2'-deoxy-5-mercaptouridine necessitates the use of protecting groups during the synthesis of nucleotide analogs, particularly for their incorporation into oligonucleotides via phosphoramidite chemistry. nih.gov The thiol function is strongly nucleophilic and, if left unprotected, would lead to undesirable side reactions during the automated synthesis process. nih.gov To circumvent this, various thiol-protecting groups have been developed and utilized to create stable phosphoramidite building blocks.

A common strategy involves the protection of the thiol group with a trityl (Tr) group. The synthesis of 5'-(S-triphenylmethyl)mercapto-2',5'-dideoxyribonucleoside-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidites) has been described for all four standard DNA bases. These S-trityl protected analogs are valuable as they can be readily purified using reversed-phase high-performance liquid chromatography (HPLC) due to the lipophilic nature of the trityl group.

Another effective protecting group is the 2,4-dinitrophenyl (DNP) group. Researchers have successfully synthesized 5'-O-(4,4'-Dimethoxytrityl)-5-[S-(2,4-dinitrophenyl)thio]-2'-deoxyuridine 3'-O-(2-cyanoethyl N,N'-diisopropylphosphoramidite). nih.govacs.org This analog was developed for the site-specific introduction of a reactive thiol group into DNA. nih.govacs.org The DNP-protected phosphoramidite demonstrates comparable coupling efficiency to standard phosphoramidites during automated DNA synthesis. nih.govacs.org Other protecting groups that have been explored for thiol modification in oligonucleotides include disulfide groups, acetyl, benzoyl, and tert-butylsulfanyl. nih.govacs.org The selection of a protecting group is critical as it must be stable throughout the conditions of oligonucleotide synthesis and be selectively removable afterward to unmask the reactive thiol for further modifications. google.com

| Protecting Group | Key Features |

| Triphenylmethyl (Trityl) | Highly lipophilic, facilitating purification. nih.gov |

| 2,4-dinitrophenyl (DNP) | Stable during synthesis and thermocycling; allows for post-synthetic modification. nih.govacs.org |

| Disulfide | Removable by reduction with agents like dithiothreitol (B142953) (DTT). nih.gov |

Integration of 2'-deoxy-5-mercaptouridine into Nucleic Acid Constructs

The ability to incorporate 2'-deoxy-5-mercaptouridine into DNA and RNA strands at specific locations opens up a wide array of possibilities for research and biotechnology. This is primarily achieved through solid-phase chemical synthesis using the protected phosphoramidite analogs discussed previously.

The phosphoramidite method is the standard for automated, solid-phase DNA synthesis and allows for the precise, site-specific incorporation of modified nucleosides like 2'-deoxy-5-mercaptouridine. wikipedia.orgtwistbioscience.com The process involves the sequential coupling of phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support. wikipedia.orgtwistbioscience.com

Following the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the bases and the phosphate (B84403) backbone are removed. The thiol protecting group, such as the DNP or disulfide group, is then selectively cleaved. For the DNP group, deprotection can be achieved using β-mercaptoethanol, which yields the free 5-mercaptodeoxyuridine residue within the oligonucleotide. nih.govacs.org This unmasked thiol group then serves as a unique reactive handle for post-synthetic modification with various molecules, including fluorescent dyes, cross-linking agents, or spin labels. nih.govacs.org

The integration of modified nucleotides can also be explored through enzymatic methods, primarily involving DNA polymerases. While the direct enzymatic incorporation of 2'-deoxy-5-mercaptouridine-5'-triphosphate (d(s⁵U)TP) has been a subject of interest, a significant area of study has focused on the behavior of oligonucleotides already containing a thiol-protected analog during polymerase-mediated processes like the polymerase chain reaction (PCR).

Research has demonstrated that an oligonucleotide containing the S-(2,4-dinitrophenyl)-protected 5-mercaptodeoxyuridine can be successfully incorporated into a double-stranded DNA molecule via PCR. nih.govacs.org The stability of the DNP protecting group under the thermal cycling conditions of PCR was confirmed through immunodetection of the PCR product with anti-DNP antibodies. nih.govacs.org This finding is crucial as it establishes that this thiol-protected phosphoramidite can be used to prepare site-specifically modified DNA that can then be amplified enzymatically. nih.govacs.org

In related studies, 5-mercaptouridine-5'-diphosphate (hs⁵UDP) has been copolymerized with uridine diphosphate (B83284) (UDP) by polynucleotide phosphorylase, although it was not a substrate on its own and reduced the polymerization rate. nih.gov Other research has shown that a 2'-deoxyuridine-5'-triphosphate (B1264416) spin-labeled at the 5-position can act as an inhibitor for some DNA and RNA polymerases and can be incorporated into a polydeoxythymidylic acid strand by reverse transcriptase. nih.gov These studies provide a foundation for understanding how polymerases interact with C5-modified uridine nucleotides, which is essential for developing methods for the enzymatic synthesis of DNA containing 2'-deoxy-5-mercaptouridine.

Molecular Interactions and Biochemical Mechanisms of 2 Deoxy 5 Mercaptouridine

Mechanistic Investigations of Nucleic Acid Metabolic Pathways

2'-deoxy-5-mercaptouridine (MUdr) demonstrates significant interference with the synthesis of both DNA and RNA. In studies using phytohemagglutinin (PHA)-stimulated primary murine spleen lymphocyte cultures, MUdr was shown to block the S phase-dependent increase in DNA content. nih.gov At a concentration of 1 mM, MUdr led to a 43% decrease in total cellular DNA after 42 hours of stimulation. nih.gov This indicates a direct or indirect inhibition of the DNA replication process.

The compound also affects RNA synthesis. Millimolar concentrations of MUdr were found to inhibit the incorporation of various ribonucleoside precursors—specifically uridine (B1682114), adenosine (B11128), and cytidine (B196190)—into acid-insoluble material, which represents total cellular RNA. nih.gov This broad inhibition suggests an upstream disruption of ribonucleotide metabolism or polymerization. The inhibitory effects on RNA synthesis were observed across different RNA species, with no differential impact noted on 4S, 18S, or 28S RNA. nih.gov While MUdr inhibits the incorporation of nucleosides into nucleic acids, it does not block their initial uptake into the total cellular acid-soluble pool. nih.gov

The inhibitory effect of MUdr on the incorporation of nucleosides into DNA is specific and concentration-dependent. The compound is particularly effective at blocking the incorporation of deoxyuridine. In PHA-stimulated lymphocyte cultures, a concentration of 0.01 mM MUdr was sufficient to cause 50% inhibition of deoxyuridine incorporation into acid-insoluble nucleic acids. nih.gov In contrast, a significantly higher concentration of 0.5 mM MUdr was required to achieve 50% inhibition of thymidine (B127349) incorporation. nih.gov This suggests that a primary mechanism of MUdr is the potent disruption of the pathway that utilizes deoxyuridine for thymidylate synthesis.

Further studies have shown that MUdr is a more efficient inhibitor of nucleoside incorporation when compared to its riboside analog, 5-mercaptouridine. nih.gov The active inhibitory compound is understood to be the deoxyribonucleoside itself or its subsequent phosphorylated forms (deoxyribonucleotides). nih.gov

Inhibition of Nucleoside Incorporation by 2'-deoxy-5-mercaptouridine

Data from studies on phytohemagglutinin (PHA)-stimulated primary murine spleen lymphocyte cultures.

| Precursor Nucleoside | MUdr Concentration for 50% Inhibition (IC50) | Reference |

|---|---|---|

| Deoxyuridine | 0.01 mM | nih.gov |

| Thymidine | 0.5 mM | nih.gov |

2'-deoxy-5-mercaptouridine significantly alters the homeostasis of intracellular nucleotide pools. A key effect is the disruption of guanine (B1146940) nucleotide metabolism. nih.gov Research indicates that MUdr inhibits the conversion of adenosine to guanine nucleotides within lymphocytes. nih.gov This inhibition leads to a measurable decrease in the total intracellular guanine nucleotide pool size. nih.gov

As a consequence of this depleted guanine nucleotide pool, cells exhibit an increased utilization of exogenous guanosine (B1672433). nih.gov The incorporation of externally supplied guanosine into the acid-insoluble material of lymphocytes was observed to increase in the presence of MUdr, as the cell attempts to compensate for the de novo synthesis blockade. nih.gov

Enzymatic Interactions and Specific Inhibition Mechanisms

The primary mechanism for the inhibitory effects of 2'-deoxy-5-mercaptouridine involves its intracellular activation and subsequent potent inhibition of thymidylate synthetase (TS). kuleuven.be The initial step requires the phosphorylation of MUdr by thymidine kinase, for which it acts as a competitive substrate. nih.gov This reaction converts MUdr into its corresponding 5'-monophosphate form, 5-mercapto-2'-deoxyuridine monophosphate (MUdMP). kuleuven.be

This nucleotide analog, MUdMP, is a potent inhibitor of thymidylate synthetase. kuleuven.be Thymidylate synthetase is a crucial enzyme in the de novo synthesis of DNA precursors, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). kuleuven.be By inhibiting this enzyme, MUdMP effectively blocks the endogenous production of dTMP, which explains the observed high potency of MUdr in inhibiting deoxyuridine incorporation compared to thymidine incorporation. nih.govkuleuven.be The inhibitory effects of MUdr on cell proliferation are more readily reversed by the addition of exogenous thymidine than by deoxyuridine, which is consistent with the specific targeting of thymidylate synthetase. kuleuven.be This mechanism positions 5-mercapto-2'-deoxyuridine monophosphate as the key active metabolite responsible for the compound's impact on DNA synthesis. kuleuven.be

Nucleoside Kinase and Other Purine (B94841)/Pyrimidine (B1678525) Pathway Enzyme Studies

The biological activity of 2'-deoxy-5-mercaptouridine (5-MUdR) is intrinsically linked to its interaction with enzymes of the purine and pyrimidine metabolic pathways, particularly nucleoside kinases which are essential for its conversion into the active nucleotide form. As a nucleoside analog, 5-MUdR's ability to be phosphorylated by these kinases is a critical determinant of its therapeutic potential. ontosight.ai

Studies have shown that 5-MUdR can serve as a substrate for certain nucleoside kinases, although its efficiency as a substrate can vary. For instance, in phytohemagglutinin (PHA)-stimulated murine spleen lymphocytes, 5-MUdR was found to inhibit thymidine kinase. nih.gov At a concentration of 1 mM, 5-MUdR inhibited thymidine kinase activity by 65%. nih.gov This suggests that 5-MUdR, or more likely its phosphorylated metabolite, competes with the natural substrate, thymidine.

Furthermore, uridine kinase from these same stimulated lymphocytes was also significantly inhibited by 1 mM 5-MUdR, with a 56% reduction in activity observed 24 hours after stimulation. nih.gov The inhibition of these key enzymes disrupts the normal synthesis of DNA and RNA precursors. Specifically, the inhibition of thymidine kinase and uridine kinase by 5-MUdR leads to a decreased incorporation of thymidine and deoxyuridine into DNA, and a reduction in the incorporation of uridine, adenosine, and cytidine into RNA. nih.gov

Interestingly, while 5-MUdR inhibits the incorporation of most nucleosides, it was observed to increase the utilization of exogenous guanosine. nih.gov This is thought to be a consequence of 5-MUdR inhibiting the conversion of adenosine to guanine nucleotides, thereby reducing the intracellular guanine nucleotide pool and stimulating the uptake of external guanosine. nih.gov

The active inhibitory compound is considered to be the deoxyribonucleoside or its phosphorylated derivative, the deoxyribonucleotide. nih.gov Comparative studies with its riboside analog, 5-mercaptouridine, have indicated that 5-MUdR is a more potent inhibitor of nucleoside incorporation. nih.gov However, other research has indicated that nucleosides like 5-MUdR are generally poor substrates for thymidine kinase and 2'-deoxycytidine (B1670253) kinase. researchgate.net

| Enzyme | 5-MUdR Concentration | Inhibition (%) | Time Point |

|---|---|---|---|

| Thymidine Kinase | 1 mM | 65% | 24 and 48 hours |

| Uridine Kinase | 1 mM | 56% | 24 hours |

Protein Perthiyl Radical Formation and Characterization

A significant aspect of the biochemical mechanism of 2'-deoxy-5-mercaptouridine, particularly its diphosphate (B83284) form (5-MUdRP), involves the generation of a transient protein perthiyl radical (Cys-S-S•). This has been notably demonstrated in studies with Escherichia coli ribonucleotide reductase (RNR). acs.orgnih.govacs.org RNR is a crucial enzyme for DNA synthesis, catalyzing the reduction of ribonucleotides to their corresponding deoxyribonucleotides. d-nb.info

The process is initiated when 2'-deoxy-2'-mercaptouridine 5'-diphosphate, a derivative of 5-MUdR, acts as an inactivator of E. coli RNR. researchgate.netacs.orgnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in detecting and characterizing the transient radical species formed during this inactivation. acs.orgacs.orgd-nb.info The EPR evidence points to the formation of a protein perthiyl radical. acs.orgnih.gov This radical is believed to be vital for the inactivation of the enzyme. nih.gov

Perthiyl radicals (RSS•) are generally more stable and less reactive than thiyl radicals (RS•). nih.gov The formation of these radicals in proteins, such as RNR, can lead to altered function or damage. nih.gov In the case of RNR, the generation of the perthiyl radical is a key step in the mechanism-based inhibition by the mercaptouridine diphosphate. acs.orgnih.gov

While the direct EPR characterization of non-metal-coupled thiyl radicals in proteins has been challenging, methods like UV irradiation photolysis have been used to generate and confirm their presence in the R1 subunit of RNR. d-nb.info The study of 5-MUdRP's interaction with RNR provides a unique case where a substrate analog leads to the formation of a detectable, albeit transient, protein perthiyl radical. acs.orgnih.gov

| Enzyme | Inactivator | Radical Species Formed | Detection Method | Reference |

|---|---|---|---|---|

| Escherichia coli Ribonucleotide Reductase | 2'-deoxy-2'-mercaptouridine 5'-diphosphate | Protein Perthiyl Radical (Cys-S-S•) | Electron Paramagnetic Resonance (EPR) | acs.orgnih.gov |

Molecular Basis of Observed Biochemical Activities (in vitro studies)

The in vitro biochemical activities of 2'-deoxy-5-mercaptouridine (5-MUdR) stem from its ability to act as a nucleoside analog, thereby interfering with fundamental cellular processes, primarily DNA and RNA synthesis. ontosight.ai Its structural similarity to natural nucleosides allows it to be recognized and processed by cellular enzymes, leading to the disruption of nucleotide metabolism. ontosight.aielectronicsandbooks.com

In primary murine spleen lymphocyte cultures stimulated with phytohemagglutinin (PHA), 5-MUdR demonstrated significant inhibitory effects on DNA synthesis. nih.gov The incorporation of thymidine into the acid-insoluble nucleic acid fraction was inhibited by 50% at a 5-MUdR concentration of 0.5 mM, while 50% inhibition of deoxyuridine incorporation occurred at a much lower concentration of 0.01 mM. nih.gov This suggests a potent interference with the pathways utilizing these pyrimidine nucleosides. At a concentration of 1 mM, 5-MUdR led to a 43% decrease in total cellular DNA after 42 hours of PHA stimulation, effectively blocking the increase in DNA content that characterizes the S phase of the cell cycle. nih.gov

The inhibitory effects of 5-MUdR extend to RNA synthesis as well. At millimolar concentrations, it was found to inhibit the incorporation of uridine, adenosine, and cytidine into acid-insoluble material in PHA-stimulated lymphocytes. nih.gov This broad inhibition of nucleoside incorporation into both DNA and RNA highlights its role as a general antimetabolite in these in vitro systems. ontosight.ainih.gov The uptake of these nucleosides into the total cellular acid-soluble pool was not blocked, indicating that the inhibition occurs at the level of nucleotide metabolism or nucleic acid polymerization rather than cellular uptake. nih.gov

The molecular basis for these observations lies in the inhibition of key enzymes in the purine and pyrimidine salvage pathways. As detailed in section 3.2.3, 5-MUdR has been shown to inhibit thymidine kinase and uridine kinase. nih.gov This enzymatic inhibition directly leads to the observed reduction in the incorporation of their respective natural substrates.

Furthermore, the interaction of the diphosphorylated form of 2'-deoxy-5-mercaptouridine with ribonucleotide reductase (RNR) provides another layer to its mechanism of action. By inactivating RNR through the formation of a protein perthiyl radical, it shuts down the production of deoxyribonucleotides, the essential building blocks for DNA synthesis. acs.orgnih.gov This mechanism-based inhibition of a critical enzyme for DNA replication contributes significantly to its observed in vitro activities.

| Nucleoside | 5-MUdR Concentration for 50% Inhibition | Effect on Total Cellular Nucleic Acid |

|---|---|---|

| Thymidine | 0.5 mM | 43% decrease in total DNA at 1 mM 5-MUdR |

| Deoxyuridine | 0.01 mM | - |

| Uridine | Inhibited at mM levels | Inhibition of total RNA synthesis |

| Adenosine | Inhibited at mM levels | - |

| Cytidine | Inhibited at mM levels | - |

Applications in Advanced Research Methodologies and Chemical Biology

Development as a Molecular Probing and Labeling Agent

The ability to introduce specific chemical functionalities into nucleic acids via modified nucleosides is a cornerstone of modern chemical biology. These functionalities act as handles for the attachment of various reporter molecules or for participating in specific chemical reactions, enabling the precise tracking and analysis of DNA and RNA.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, provides a highly efficient and bioorthogonal method for labeling macromolecules. researchgate.netthermofisher.com This two-step approach involves the metabolic incorporation of a nucleoside analog containing either an alkyne or an azide group into the DNA of interest. researchgate.net Subsequently, a detection reagent with the corresponding reactive partner (an azide or alkyne) is "clicked" onto the incorporated nucleoside, forming a stable covalent bond. researchgate.netthermofisher.com

A prominent example of this strategy is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine (B127349). thermofisher.comjenabioscience.com Cells incorporate EdU into newly synthesized DNA during the S-phase of the cell cycle. jenabioscience.com The ethynyl group on EdU then serves as a handle for reaction with an azide-containing fluorescent dye or biotin (B1667282) tag. jenabioscience.comnih.gov This method allows for the robust detection of cell proliferation and nascent DNA in a variety of experimental settings, including flow cytometry and fluorescence microscopy. researchgate.net The high efficiency and selectivity of the click reaction enable sensitive detection with low background signal. researchgate.net Another analog, 5-vinyl-2'-deoxyuridine (VdU), can also be incorporated into DNA and subsequently "clicked" using an inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine conjugate. nih.gov

The thiol group in 2'-deoxy-5-mercaptouridine and the alkyne group in analogs like EdU are versatile chemical handles for conjugation with a wide array of functional moieties. These include:

Fluorescent Moieties: Attaching fluorescent dyes allows for the direct visualization of nucleic acids. researchgate.netuochb.cz For instance, novel thymidine triphosphates substituted with fluorophores that "light-up" upon incorporation into the DNA double helix have been developed for real-time detection of DNA synthesis. uochb.cz This approach has been used in applications like real-time PCR assays. uochb.cz

Spin Moieties: While less common, spin labels can be attached for analysis by electron paramagnetic resonance (EPR) spectroscopy, providing information on molecular dynamics and distances.

Photo-Crosslinking Moieties: These groups, when activated by light, form covalent bonds with nearby molecules. This is a powerful tool for mapping the interactions between nucleic acids and proteins or other nucleic acid strands. nih.govnih.gov For example, 5-fluoro-2'-O-methyl-4-thiouridine, upon photoexcitation, can react with adjacent bases to form crosslinks, a property that can be exploited in the study of DNA damage and for detecting specific DNA sequences. nih.govnih.gov

The detection of newly synthesized DNA is crucial for studying cell proliferation, DNA repair, and developmental biology. For decades, the standard method involved incorporating the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into DNA, which was then detected using specific antibodies. thermofisher.com However, this immunodetection method requires harsh DNA denaturation steps (using acid or heat) to expose the BrdU, which can compromise the integrity of the sample. thermofisher.com

The development of EdU and its detection via click chemistry offers a superior alternative. thermofisher.com The small size of the azide-alkyne click reaction components allows for detection under mild conditions without the need for DNA denaturation. thermofisher.com This streamlined protocol is faster, more reproducible, and compatible with multiplexing, allowing for the simultaneous detection of other cellular markers. thermofisher.com

| Feature | EdU (Click Chemistry) Method | BrdU (Antibody) Method |

| Principle | Copper-catalyzed click reaction between an alkyne (EdU) and an azide-fluorophore. thermofisher.com | Immunodetection of incorporated BrdU using a specific antibody. |

| DNA Denaturation | Not required; detection occurs under mild conditions. thermofisher.com | Required (acid, heat, or DNase) to expose the BrdU epitope. thermofisher.com |

| Protocol Time | Fast and streamlined. | Time-consuming due to multiple incubation and wash steps. |

| Multiplexing | Easily compatible with antibody-based detection of other targets. thermofisher.com | Can be complex and may affect the integrity of other epitopes. |

| Detection Molecule | Small fluorescent azide. thermofisher.com | Large antibody. thermofisher.com |

Exploitation as Spectroscopic Probes in Conformational and Interaction Studies

Incorporating modified nucleosides into DNA or RNA can introduce unique spectroscopic properties that act as sensitive reporters of the local molecular environment. This allows for detailed studies of nucleic acid structure, dynamics, and interactions with other molecules.

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR-based studies of biomolecules. researchgate.netnih.gov It has a high natural abundance and sensitivity, and since fluorine is virtually absent in natural biological systems, ¹⁹F-labeled molecules provide a background-free signal. researchgate.netnih.gov The ¹⁹F chemical shift is also highly sensitive to the local chemical environment, making it an excellent probe for conformational changes. nih.gov

By incorporating fluorinated uridine (B1682114) analogs into RNA, researchers can gain detailed structural insights. researchgate.netnih.gov

2'-SCF₃ Uridine: This modification has been shown to be a powerful label for probing RNA structure and function. researchgate.net

4'-F Uridine (⁴'FU): This analog has been successfully synthesized and incorporated into RNA. nih.gov The ¹⁹F NMR signal of ⁴'FU is particularly sensitive to the RNA secondary structure, with a chemical shift dispersion of up to 4 ppm, which allows for clear discrimination between single-stranded regions and different types of duplexes (A-type, B-type, mismatched). nih.gov

5-Fluorouridine (5FU): This analog is readily incorporated into RNA and provides a site-specific probe for structure and ligand binding interactions. nih.gov

These probes can be used to monitor RNA structural dynamics and processing by enzymes, providing a powerful tool for elucidating RNA function. nih.gov

| Fluorinated Uridine Probe | Position of Fluorine | Key Feature | Reference |

| 2'-SCF₃ Uridine | 2' position (as trifluoromethylthio) | Powerful label for RNA structure and function. | researchgate.net |

| 4'-F Uridine | 4' position | Highly sensitive to RNA secondary structure with large chemical shift dispersion. | nih.gov |

| 5-Fluorouridine | 5' position | Readily incorporated to probe ligand binding and conformation. | nih.gov |

Understanding how proteins bind to and interact with DNA and RNA is fundamental to biology. Fluorescently labeled nucleosides incorporated into nucleic acids serve as powerful tools for these investigations. nih.govuoregon.edu One advanced single-molecule fluorescence method is Protein-Induced Fluorescence Enhancement (PIFE). nih.govnih.gov

In a PIFE experiment, a single fluorescent dye is attached to the DNA or RNA. nih.govnih.gov When an unlabeled protein binds in close proximity to the dye, it can alter the dye's photophysical properties, often leading to an increase in its fluorescence intensity. nih.gov This change in fluorescence acts as a direct signal of the binding event. PIFE can be used to:

Confirm protein binding to a nucleic acid substrate. nih.gov

Determine protein binding affinity by titrating the protein concentration. nih.gov

Study the kinetics of binding and dissociation in real-time. nih.gov

Monitor the movement of motor proteins as they translocate along the nucleic acid track. nih.gov

A key advantage of PIFE is that it does not require labeling the protein, which can sometimes be difficult or interfere with its function. nih.gov This makes it a broadly applicable technique for studying the dynamics of protein-nucleic acid complexes. uoregon.edu

Design of Site-Specific Protein-DNA Crosslinking Reagents

The strategic placement of a reactive group within a DNA sequence is a powerful method for identifying and characterizing DNA-binding proteins. The thiol group of 5-mercapto-2'-deoxyuridine serves as an excellent nucleophile, enabling the attachment of various crosslinking moieties. This approach allows for the creation of DNA probes that can form covalent bonds with interacting proteins upon activation, providing a snapshot of transient and stable protein-DNA complexes.

While direct photo-crosslinking of unmodified DNA with proteins can be achieved with UV irradiation, the efficiency is often low and can lack specificity. The incorporation of modified nucleosides with enhanced photoreactivity, such as those derived from 5-mercapto-2'-deoxyuridine, can significantly improve the yield and specificity of crosslinking. The thiol group can be derivatized with a range of photoactivatable groups, such as aryl azides or benzophenones. These groups remain inert until exposed to a specific wavelength of UV light, at which point they form highly reactive intermediates that can covalently bind to nearby amino acid residues of an interacting protein.

The general strategy for designing such crosslinking reagents involves:

Synthesis of a protected 5-mercapto-2'-deoxyuridine phosphoramidite (B1245037): To enable incorporation into synthetic oligonucleotides using standard automated DNA synthesis, the thiol group is typically protected with a photolabile or chemically labile protecting group.

Solid-phase oligonucleotide synthesis: The modified phosphoramidite is incorporated at a specific, desired position within a DNA sequence known to interact with a target protein.

Deprotection and purification: The full-length oligonucleotide is cleaved from the solid support and all protecting groups, including the one on the thiol, are removed.

Attachment of the crosslinking moiety: The free thiol group on the purified oligonucleotide is then reacted with a heterobifunctional crosslinker carrying a photoactivatable group.

This methodology allows for precise control over the placement of the crosslinking agent within the DNA, enabling high-resolution mapping of protein-DNA interaction sites.

Development of Analogs for Imaging Research (excluding clinical imaging)

The ability to visualize and track DNA in real-time within a cellular context is crucial for understanding its dynamic behavior. The thiol group of 5-mercapto-2'-deoxyuridine provides a convenient site for the attachment of various fluorophores and other spectroscopic probes, facilitating the development of customized imaging agents for non-clinical research applications.

One established method for creating such imaging probes involves the synthesis of an oligonucleotide containing a protected form of 5-mercapto-2'-deoxyuridine, specifically 5'-O-(4,4'-Dimethoxytrityl)-5-[S-(2,4-dinitrophenyl)thio]-2'-deoxyuridine 3'-O-(2-cyanoethyl N,N'-diisopropylphosphoramidite). This phosphoramidite can be incorporated into oligonucleotides using automated DNA synthesis. Following synthesis, the dinitrophenyl protecting group on the thiol can be removed using a reducing agent like β-mercaptoethanol. The resulting free thiol group is then available for selective modification. For instance, it can be reacted with an iodoacetamide derivative of a fluorescent dye, such as 5-(iodoacetamido)fluorescein, to yield a site-specifically labeled fluorescent DNA probe.

The stability of the 2,4-dinitrophenyl protecting group to the conditions of the polymerase chain reaction (PCR) has also been demonstrated. This allows for the enzymatic synthesis of longer, site-specifically modified DNA fragments that can be used in a variety of imaging applications.

The development of such analogs is not limited to single fluorophores. The thiol handle can be used to attach components of a Förster Resonance Energy Transfer (FRET) pair, enabling the design of probes that can report on conformational changes in DNA or its interaction with other molecules. By placing a donor and an acceptor fluorophore at specific locations within a DNA construct, changes in the distance between them can be monitored through changes in F RET efficiency.

Below is an interactive data table summarizing the key reagents and their applications in the development of imaging probes based on 5-mercapto-2'-deoxyuridine.

| Reagent/Intermediate | Application |

| 5'-O-(4,4'-Dimethoxytrityl)-5-[S-(2,4-dinitrophenyl)thio]-2'-deoxyuridine 3'-O-(2-cyanoethyl N,N'-diisopropylphosphoramidite) | Phosphoramidite for automated DNA synthesis to incorporate a protected thiol group. |

| β-mercaptoethanol | Reagent for the deprotection of the S-(2,4-dinitrophenyl) group to yield a free thiol. |

| 5-(iodoacetamido)fluorescein | Fluorescent dye that can be selectively attached to the free thiol group for creating a fluorescent DNA probe. |

The versatility of the thiol group in 5-mercapto-2'-deoxyuridine opens up numerous possibilities for the creation of a wide array of imaging probes with tailored spectroscopic properties for advanced chemical biology and molecular imaging research.

Advanced Analytical and Spectroscopic Characterization of 2 Deoxy 5 Mercaptouridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the structure and conformation of 2'-deoxy-5-mercaptouridine and its analogs in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR for Proton Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy is a fundamental tool for characterizing 2'-deoxy-5-mercaptouridine. The chemical shift of each proton provides information about its local electronic environment, while scalar coupling constants (J-couplings) reveal details about the dihedral angles between vicinal protons, which is crucial for conformational analysis. nih.govhw.ac.uk

A comprehensive analysis of the ¹H NMR spectrum allows for the assignment of all proton signals, including those of the deoxyribose sugar moiety and the pyrimidine (B1678525) base. nih.gov For instance, the chemical shift of the H6 proton is particularly sensitive to the nature of the substituent at the C5 position. The introduction of the mercapto group at C5 influences the electron density of the pyrimidine ring, leading to characteristic changes in the chemical shifts of neighboring protons.

Interactive Table: Representative ¹H NMR Data for 2'-deoxyuridine (B118206) Derivatives. Note: This table provides representative data for illustrative purposes. Actual values can vary based on solvent and experimental conditions.

| Proton | Representative Chemical Shift (ppm) | Representative Coupling Constant (Hz) |

| H6 | ~7.8 | J(H6-H1') ~1.5 |

| H1' | ~6.2 | J(H1'-H2'a) ~6.8, J(H1'-H2'b) ~6.8 |

| H2'a | ~2.3 | J(H2'a-H2'b) ~-14.0 |

| H2'b | ~2.4 | |

| H3' | ~4.5 | J(H3'-H4') ~3.5 |

| H4' | ~4.1 | J(H4'-H5'a) ~3.0, J(H4'-H5'b) ~4.5 |

| H5'a | ~3.8 | J(H5'a-H5'b) ~-12.0 |

| H5'b | ~3.9 |

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of 2'-deoxy-5-mercaptouridine. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon backbone.

The chemical shifts of the carbon atoms in both the pyrimidine base and the deoxyribose sugar are sensitive to their local chemical environment. The attachment of the mercapto group at the C5 position causes a significant downfield shift for C5 and influences the chemical shifts of the adjacent C4 and C6 carbons. These shifts provide direct evidence for the successful modification of the uridine (B1682114) base. Similarly, the carbon signals of the deoxyribose ring confirm the integrity of the sugar moiety.

¹⁹F NMR for Tracers and Functional Probes

When fluorine-containing derivatives of 2'-deoxy-5-mercaptouridine are synthesized, Fluorine-19 (¹⁹F) NMR spectroscopy becomes an exceptionally powerful analytical tool. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift range, which minimizes signal overlap and enhances the resolution of individual fluorine signals. azom.comthermofisher.com

In the context of 2'-deoxy-5-mercaptouridine derivatives, a fluorine atom can be incorporated into various positions, such as on an S-alkyl chain attached to the 5-mercapto group. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a sensitive probe for studying molecular interactions. mdpi.com For example, changes in the ¹⁹F chemical shift upon binding of the nucleoside to a protein or nucleic acid can provide valuable information about the binding event and the local environment of the fluorine probe. nih.gov Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide additional structural constraints for detailed conformational analysis. azom.com

³¹P NMR for Phosphate (B84403) Linkage Analysis

For derivatives of 2'-deoxy-5-mercaptouridine that are phosphorylated to form nucleotides (e.g., 2'-deoxy-5-mercaptouridine monophosphate, diphosphate (B83284), or triphosphate), Phosphorus-31 (³¹P) NMR spectroscopy is essential for characterizing the phosphate groups. ³¹P is a 100% abundant, spin ½ nucleus, making it readily amenable to NMR analysis.

³¹P NMR provides distinct signals for the alpha (α), beta (β), and gamma (γ) phosphates in a nucleotide triphosphate chain. The chemical shifts of these phosphorus nuclei are sensitive to their chemical environment, including pH and the presence of metal ions like Mg²⁺. nih.gov This technique is crucial for confirming the successful synthesis of nucleotide analogs and for studying their interactions with enzymes, such as polymerases, where the coordination of the phosphate groups is critical for catalysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometric Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of 2'-deoxy-5-mercaptouridine and its derivatives. The pyrimidine ring of the nucleoside contains a chromophore that absorbs light in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the compound.

The introduction of a mercapto group at the C5 position of the uracil (B121893) ring significantly alters its electronic properties and, consequently, its UV absorption spectrum. Thiolated pyrimidines typically exhibit a red-shift in their λmax compared to their non-thiolated counterparts. For instance, the UV-Vis spectrum of a 5-mercapto-substituted uridine derivative will show a distinct absorbance profile that can be used for its identification and quantification.

Spectrophotometric assays are routinely employed to determine the concentration of 2'-deoxy-5-mercaptouridine in solution using the Beer-Lambert law. This is particularly useful for monitoring the progress of chemical reactions or for quantifying the incorporation of the modified nucleoside into DNA. Changes in the UV-Vis spectrum upon reaction or binding can also be used to study the kinetics and thermodynamics of these processes. researchgate.net For example, the oxidation of the thiol group can be monitored by observing the changes in the UV-Vis spectrum over time.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of 2'-deoxy-5-mercaptouridine and its derivatives. nih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

Reverse-phase HPLC (RP-HPLC) is commonly used for the analysis of nucleosides, where a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase are employed. scielo.br The retention time of 2'-deoxy-5-mercaptouridine in an RP-HPLC system is a characteristic parameter that depends on its polarity and the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). nih.gov

HPLC is crucial for assessing the purity of synthesized 2'-deoxy-5-mercaptouridine and for separating it from starting materials, byproducts, and other impurities. mdpi.com By coupling the HPLC system to a UV detector, the elution of the compound can be monitored, and the peak area can be used for quantification. researchgate.net This allows for the determination of the percentage purity of a sample.

Furthermore, HPLC is an invaluable tool for monitoring the progress of chemical reactions involving 2'-deoxy-5-mercaptouridine. researchgate.net By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. This information is essential for optimizing reaction conditions, such as reaction time, temperature, and stoichiometry.

Interactive Table: Typical HPLC Parameters for the Analysis of 2'-deoxyuridine Derivatives.

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 260 nm or the λmax of the compound) |

| Injection Volume | 5 - 20 µL |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. Given that the thiol group of 2'-deoxy-5-mercaptouridine can be oxidized to a transient thiyl radical (RS•), EPR is an indispensable tool for studying its radical chemistry.

Biologically relevant free radicals are often highly reactive and have short lifetimes, making their direct detection challenging. nih.gov The spin trapping technique is therefore commonly employed. This method involves using a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable and persistent paramagnetic radical adduct. nih.govwikipedia.org This spin adduct accumulates to a concentration that is detectable by EPR. nih.gov Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.orgnih.gov

The reaction of a 2'-deoxy-5-mercaptouridine thiyl radical with a spin trap like DMPO would produce a stable nitroxide radical adduct. The resulting EPR spectrum provides a wealth of information. The spectrum's hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H), is characteristic of the trapped radical. nih.govwikipedia.org By analyzing the hyperfine coupling constants (hfcs), the identity of the original transient radical can be inferred. wikipedia.org For instance, the hfcs for a sulfur-centered radical adduct will differ significantly from those of carbon-centered or oxygen-centered radical adducts, allowing for unambiguous identification.

The g-value is another critical parameter obtained from an EPR spectrum. For thiyl radicals, there is typically significant anisotropy in the g-value due to spin-orbit coupling involving the sulfur atom. This results in characteristic g-values that can be distinguished from other biological radicals, such as oxygen-centered species. researchgate.net High-field EPR spectroscopy can be particularly powerful in resolving mixtures of radical species by exploiting differences in their g-values and relaxation properties. nih.gov

Table 1: Representative Hyperfine Coupling Constants for DMPO Spin Adducts

| Trapped Radical | Adduct Structure | aN (Gauss) | aHβ (Gauss) |

| •OH (Hydroxyl) | DMPO-OH | 14.9 | 14.9 |

| •CH₃ (Methyl) | DMPO-CH₃ | 16.2 | 23.4 |

| •OOH (Peroxyl) | DMPO-OOH | 14.3 | 11.7 |

| •SR (Thiyl) | DMPO-SR | 15.2 | 16.5 |

Note: Values are approximate and can vary with solvent and temperature.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone method for the analysis of nucleoside analogues like 2'-deoxy-5-mercaptouridine. mdpi.comfrontiersin.org

In a typical LC-MS/MS analysis, the compound is first ionized, commonly using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. For 2'-deoxy-5-mercaptouridine (C₉H₁₂N₂O₅S, molecular weight ≈ 260.27 Da), the precursor ion would be observed at an m/z of approximately 261.

This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. A near-universal fragmentation pathway for 2'-deoxynucleosides is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the 2'-deoxyribose moiety (C₅H₈O₃), which has a mass of 116.05 Da. mdpi.com This highly predictable fragmentation is often used in specialized MS scanning techniques, such as neutral loss scanning, to selectively screen for deoxynucleosides in complex mixtures.

For 2'-deoxy-5-mercaptouridine, this primary fragmentation would yield a product ion at m/z 145, corresponding to the protonated 5-mercaptouracil (B84152) base [B+H]⁺. Further fragmentation of this base ion can provide additional structural confirmation. This systematic fragmentation allows for highly specific and sensitive detection in multiple reaction monitoring (MRM) mode, a technique widely used for quantitative analysis. mdpi.com

Table 2: Predicted MS/MS Fragmentation Data for 2'-deoxy-5-mercaptouridine

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₉H₁₃N₂O₅S]⁺ | 261.05 | Precursor Ion (Protonated Molecule) |

| [M+Na]⁺ | [C₉H₁₂N₂O₅SNa]⁺ | 283.03 | Sodium Adduct |

| [B+H]⁺ | [C₄H₅N₂OS]⁺ | 145.01 | Product Ion (Protonated Base) after loss of deoxyribose (-116 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. mdpi.com It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. mdpi.com The resulting absorption spectrum serves as a molecular "fingerprint," providing direct evidence for the presence of key structural components. mdpi.com

The structure of 2'-deoxy-5-mercaptouridine contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. Analysis of these bands confirms the compound's identity and structural integrity.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band is expected in the region of 3500-3300 cm⁻¹ due to the hydroxyl groups on the 2'-deoxyribose sugar.

N-H Stretching: The N-H groups of the uracil ring will also exhibit stretching vibrations, typically in the 3400-3200 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the sugar moiety will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrimidine ring appears just above 3000 cm⁻¹. jetir.org

S-H Stretching: The presence of the mercapto group is confirmed by a characteristically weak but sharp absorption band in the 2600-2550 cm⁻¹ region. This peak is highly diagnostic for thiols.

C=O Stretching: The two carbonyl (amide) groups in the uracil ring will produce strong, sharp absorption bands in the 1720-1650 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the double bonds within the pyrimidine ring are expected in the 1650-1550 cm⁻¹ range.

C-O Stretching: The C-O bonds of the sugar ether and alcohol groups will result in strong bands in the 1250-1050 cm⁻¹ region. jetir.org

Table 3: Characteristic Infrared Absorption Frequencies for 2'-deoxy-5-mercaptouridine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500 - 3300 | O-H (alcohol) | Stretching | Broad, Strong |

| 3400 - 3200 | N-H (amide) | Stretching | Medium |

| 2600 - 2550 | S-H (thiol) | Stretching | Weak, Sharp |

| 1720 - 1650 | C=O (amide) | Stretching | Strong, Sharp |

| 1650 - 1550 | C=C, C=N (ring) | Stretching | Medium to Strong |

| 1250 - 1050 | C-O (ether, alcohol) | Stretching | Strong |

Chromatographic and Electrophoretic Techniques for Product Verification

The verification of product identity and purity is critical in chemical synthesis and analysis. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two premier separation techniques used for this purpose. springernature.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of nucleoside analogues. sigmaaldrich.com Reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

For 2'-deoxy-5-mercaptouridine, a typical method would involve a C18 column and a gradient elution system. The mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier like acetonitrile or methanol. The gradient would start with a high percentage of the aqueous buffer and gradually increase the proportion of the organic modifier to elute compounds based on their hydrophobicity. Purity is assessed by the presence of a single, sharp, symmetrical peak at a characteristic retention time. Detection is usually performed with a UV detector, as the pyrimidine ring of the molecule absorbs strongly in the UV range (typically around 260-280 nm).

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate analytes in a narrow capillary. wikipedia.org Separation is based on differences in the electrophoretic mobility and charge-to-size ratio of the analytes. springernature.com For neutral or similarly charged molecules like nucleosides, Micellar Electrokinetic Chromatography (MEKC) is a widely used mode of CE. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the aqueous buffer and the micelles. CE offers advantages of high efficiency, rapid analysis times, and minimal sample consumption. nih.gov

Table 4: Comparison of Typical Analytical Techniques for Product Verification

| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE/MEKC) |

| Principle | Differential partitioning between mobile and stationary phases | Differential migration in an electric field |

| Stationary Phase | C18-bonded silica column | None (pseudo-stationary phase in MEKC) |

| Mobile Phase / Buffer | Acetonitrile/Methanol and aqueous buffer gradient | Aqueous buffer (e.g., borate) with surfactant (for MEKC) |

| Separation Basis | Polarity / Hydrophobicity | Charge-to-size ratio / Hydrophobic partitioning (MEKC) |

| Typical Run Time | 10 - 30 minutes | 5 - 20 minutes |

| Detection | UV-Vis Spectroscopy, Mass Spectrometry (LC-MS) | UV-Vis Spectroscopy, Mass Spectrometry (CE-MS) |

Theoretical and Computational Investigations of 2 Deoxy 5 Mercaptouridine

Quantum Mechanical and Molecular Modeling Approaches for Reaction Mechanisms

Quantum mechanics (QM) and molecular modeling are instrumental in exploring the potential reaction pathways of 2'-deoxy-5-mercaptouridine, particularly processes like proton transfer, which are central to its chemical reactivity. Studies on analogous molecules, such as 2-mercaptopyrimidine, provide a framework for understanding these mechanisms. nih.gov

Two primary mechanisms for proton transfer between the thiol and thione tautomers are typically considered: a direct intramolecular transfer and a water-assisted transfer. nih.gov

Intramolecular Proton Transfer: In this mechanism, a proton moves directly from the sulfur atom to the nitrogen atom within the same molecule. In the gas phase, this process involves a high-energy, three-center transition state, resulting in a significant energy barrier. nih.gov

Water-Assisted Proton Transfer: In an aqueous environment, water molecules can actively participate in the reaction, acting as a shuttle for the proton. This assistance significantly lowers the energy barrier for the tautomerization process compared to the direct intramolecular pathway. nih.gov The solvent effect is a crucial factor, with the explicit participation of water molecules in the mechanism being more significant than the general solvent field effect. nih.gov

Reactive molecular dynamics (MD) simulations also offer a method to model chemical reactions and track the evolution of molecules over time. nih.gov This approach allows for the identification of dominant reaction products and the specific bond-breaking and bond-forming events that constitute the reaction pathway. nih.gov

| Reaction Mechanism | Phase | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Intramolecular Transfer | Gas Phase | 34.4 |

| Intramolecular Transfer | Aqueous Solution | 32.0 |

| Water-Assisted Transfer (one water molecule) | Gas Phase | 17.2 |

| Water-Assisted Transfer (one water molecule) | Aqueous Solution | 14.8 |

Computational Studies of Enzyme-Inhibitor Binding and Dynamics

Computational methods are essential for understanding how 2'-deoxy-5-mercaptouridine and its derivatives interact with and inhibit target enzymes. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict binding poses, calculate binding affinities, and analyze the stability of the enzyme-inhibitor complex over time. utupub.fimdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is valuable for screening large libraries of compounds and generating hypotheses about how inhibitors interact with the active site of a target enzyme. nih.gov For instance, modified nucleosides have been identified as competitive inhibitors for enzymes like DNA polymerases and reverse transcriptases. nih.gov

Following docking, MD simulations can be performed on the predicted enzyme-inhibitor complex. mdpi.com These simulations model the atomic movements of the system over time, providing insights into:

Stability of the Complex: The root-mean-square deviation (RMSD) of the complex can be monitored to assess its stability throughout the simulation. nih.gov

Key Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the inhibitor in the binding pocket. nih.gov

Conformational Changes: Simulations can reveal how the binding of an inhibitor may induce conformational changes in the enzyme, which can be crucial for its inhibitory mechanism. nih.gov

The accuracy of these simulations can be sensitive to the initial starting structure, typically derived from X-ray crystallography. nih.gov Seemingly minor differences in starting conformations can lead to significant variations in the simulation outcomes and predicted binding energies. nih.gov

| Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting ligand binding orientation | Binding pose, scoring/ranking of potential inhibitors, identification of key interactions. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulation | Analyzing the dynamic behavior of the enzyme-inhibitor complex | Complex stability (RMSD), atomic fluctuations (RMSF), detailed interaction analysis (H-bonds, hydrophobic contacts), conformational changes. utupub.finih.gov |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimating the binding affinity between enzyme and inhibitor | Quantitative prediction of binding strength (e.g., ΔGbind in kcal/mol). mdpi.com |

In Silico Analysis of Structural Conformations and Energetics

The biological activity of 2'-deoxy-5-mercaptouridine is intrinsically linked to its three-dimensional structure. In silico methods are used to explore its various possible conformations and their relative energies. Key conformational features of nucleosides include the sugar pucker, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation around the C4'-C5' bond.

Conformational analyses of related nucleotides have shown that the sugar ring (in this case, 2'-deoxyribose) typically adopts one of two major puckering conformations, known as N-type (C3'-endo) or S-type (C2'-endo). nih.gov The base itself can exist in an anti or syn conformation with respect to the sugar. For pyrimidines like uridine (B1682114), the anti conformation is generally favored.

Density Functional Theory (DFT) is a quantum mechanical method frequently used for in silico analysis. researchgate.netnih.gov It can be employed to:

Optimize Molecular Geometry: Determine the lowest energy (most stable) three-dimensional structure of the molecule.

Calculate Electronic Properties: Analyze the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for intermolecular interactions. nih.gov

| Parameter | Description | Common Conformations |

|---|---|---|

| Sugar Pucker | The conformation of the five-membered deoxyribose ring. | N-type (C3'-endo), S-type (C2'-endo) |

| Glycosidic Torsion Angle (χ) | Rotation around the N1-C1' bond, defining the orientation of the base relative to the sugar. | anti, syn |

| Exocyclic Torsion Angle (γ) | Rotation around the C4'-C5' bond. | gauche+ (g+), trans (t), gauche- (g-) |

Molecular Dynamics Simulations for Solvation and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for studying how 2'-deoxy-5-mercaptouridine behaves in a solution, typically water, and for mapping its accessible conformations over time. utupub.finih.gov

Solvation Studies: The interaction of a solute with its surrounding solvent molecules is critical to its behavior. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of the solvation shell. Studies on the hydration of analogous molecules like 2-mercaptopyridine (B119420) show that the water structure near key functional groups, such as the nitrogen and sulfur sites, can be precisely characterized. su.se Analytical tools like Radial Distribution Functions (RDFs) and Spatial Distribution Functions (SDFs) are used to extract this information from the simulation trajectory. researchgate.netsu.se An RDF, for example, can reveal the average number of water molecules in the first solvation shell of a specific atom and their average distance from that atom. su.semdpi.com For instance, analyses have shown that the sulfur site in a mercapto-containing ring can have an average of 4 to 5 water molecules within its first solvation shell. su.se

Conformational Landscapes: A molecule is not static but dynamically explores a range of conformations. MD simulations can map this "conformational landscape." nih.gov By simulating the molecule for an extended period (nanoseconds to microseconds), one can observe transitions between different conformational states. nih.gov

The results of these simulations are often analyzed using:

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.govresearchgate.net

Free Energy Landscape (FEL): A plot that represents the conformational space of the molecule, with low-energy basins corresponding to stable or metastable conformational states. This analysis can reveal the most probable conformations and the energy barriers between them. nih.gov

| Analysis | Purpose | Typical Output |

|---|---|---|

| Radial Distribution Function (RDF) | To characterize the structure of the solvent around the solute. | A plot of the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.netsu.se |

| Root-Mean-Square Deviation (RMSD) | To assess the structural stability of the molecule or complex over time. | A plot of RMSD (in Å) versus simulation time. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | To identify flexible regions within the molecule. | A plot of RMSF (in Å) per atom or residue. researchgate.net |

| Free Energy Landscape (FEL) | To visualize the stable conformational states and the transitions between them. | A 2D or 3D plot showing low-energy basins corresponding to preferred conformations. nih.gov |

Future Directions and Emerging Research Avenues for 2 Deoxy 5 Mercaptouridine

Development of Next-Generation Synthetic Methodologies

The advancement of research into 2'-deoxy-5-mercaptouridine and its derivatives is intrinsically linked to the development of innovative and efficient synthetic strategies. Future efforts in this domain are anticipated to focus on methodologies that offer greater control, diversity, and efficiency in the synthesis of novel analogs.

A key area of development will likely involve the refinement of methods for the S-alkylation of the 5-mercapto group. nih.gov Existing methods have successfully produced a range of S-alkylated derivatives, some of which have demonstrated significant biological activity. nih.gov Future methodologies may explore the use of novel catalysts and reaction conditions to improve yields, reduce reaction times, and expand the scope of alkyl groups that can be introduced. This could lead to the creation of libraries of S-substituted analogs for comprehensive structure-activity relationship (SAR) studies.

Furthermore, the development of more efficient strategies for incorporating 2'-deoxy-5-mercaptouridine and its derivatives into oligonucleotides is a critical research avenue. nih.gov While methods for synthesizing DNA oligonucleotides containing 5-(mercaptomethyl)-2'-deoxyuridine moieties have been established, next-generation approaches could focus on solid-phase synthesis techniques that are more amenable to automation and high-throughput production. nih.gov This would facilitate the exploration of these modified oligonucleotides in various biotechnological applications.

A summary of current and potential synthetic modifications is presented in the table below.

| Modification Site | Current Approaches | Future Directions | Potential Advantages |

| 5-mercapto group | S-alkylation with various alkyl halides. nih.gov | Catalytic cross-coupling reactions; Use of novel electrophiles. | Increased diversity of substituents; Improved reaction efficiency and selectivity. |

| Sugar moiety | Standard phosphoramidite (B1245037) chemistry for oligonucleotide synthesis. nih.gov | Development of novel protecting group strategies; Enzymatic synthesis approaches. | Enhanced stability of modified oligonucleotides; Greener and more efficient synthesis. |

| Heterocyclic base | Limited modifications reported. | Site-selective functionalization of the pyrimidine (B1678525) ring. | Exploration of novel biological activities and target interactions. |

Identification of Novel Biochemical Targets and Pathways

Understanding the precise molecular interactions of 2'-deoxy-5-mercaptouridine within the cellular environment is paramount for elucidating its mechanism of action and identifying new therapeutic opportunities. While it is known to affect DNA and RNA synthesis, future research will likely delve deeper into its specific molecular targets and the broader biochemical pathways it modulates.

Initial studies have shown that 2'-deoxy-5-mercaptouridine can inhibit key enzymes involved in nucleotide metabolism, such as thymidine (B127349) kinase and uridine (B1682114) kinase. nih.gov This inhibition leads to a reduction in the incorporation of thymidine and deoxyuridine into DNA. nih.gov Future research could employ a range of biochemical and biophysical techniques to identify other potential enzymatic targets. For instance, activity-based protein profiling (ABPP) could be utilized to identify novel cellular proteins that interact with 2'-deoxy-5-mercaptouridine or its metabolites.